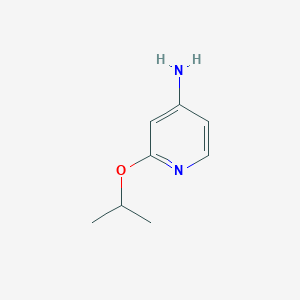

2-(Propan-2-yloxy)pyridin-4-amine

Description

2-(Propan-2-yloxy)pyridin-4-amine is a pyridine derivative featuring an amine group at the 4-position and a propan-2-yloxy (isopropyl ether) substituent at the 2-position. These compounds often exhibit biological activity due to their ability to interact with enzymes or receptors, making them valuable in pesticide and drug development .

Properties

IUPAC Name |

2-propan-2-yloxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUISQAUONICSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247371-36-3 | |

| Record name | 2-(propan-2-yloxy)pyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It’s mentioned that pyrimidinamine derivatives, which 2-(propan-2-yloxy)pyridin-4-amine is a part of, have been a hot topic in the pesticide field for many years because of their excellent biological activity.

Result of Action

2-(Propan-2-yloxy)pyridin-4-amine has been found to exhibit excellent fungicidal activities. It has been reported to have a significant effect on corn rust with EC50 values of 0.16 mg/L against Puccinia sorghi. Its fungicidal potency is significantly superior to or comparable to commercial fungicides including diflumetorim, tebuconazole, flusilazole, and isopyrazam.

Biochemical Analysis

Biochemical Properties

It is known that pyrimidin-4-amine derivatives, which 2-(Propan-2-yloxy)pyridin-4-amine belongs to, exhibit a wide range of pharmacological activities

Cellular Effects

Some pyrimidin-4-amine derivatives have been found to exhibit anti-fibrotic activities, suggesting that they may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that pyrimidin-4-amine derivatives can exhibit unique modes of action and show no cross-resistance to other pesticide classes.

Dosage Effects in Animal Models

It is known that some pyrimidin-4-amine derivatives can be highly toxic to rats.

Biological Activity

2-(Propan-2-yloxy)pyridin-4-amine, a pyridine derivative, has garnered attention in recent years due to its diverse biological activities. This compound's structure includes a pyridine ring substituted with a propan-2-yloxy group and an amine, which contributes to its pharmacological potential. This article reviews the biological activity of 2-(Propan-2-yloxy)pyridin-4-amine, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of 2-(Propan-2-yloxy)pyridin-4-amine is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures often exhibit activity against specific enzymes or receptors involved in disease processes. For instance, studies have shown that modifications in the pyridine core can significantly influence the compound's efficacy against certain pathogens or in modulating biological pathways.

Therapeutic Applications

2-(Propan-2-yloxy)pyridin-4-amine has been explored for several therapeutic applications, including:

- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties. In structure-activity relationship (SAR) studies, related compounds demonstrated significant antiviral effects against enteroviruses, indicating potential for further exploration in viral pathogenesis .

- Antimalarial Activity : Similar pyridine derivatives have shown promising antiplasmodial activity against Plasmodium falciparum strains. While specific data on 2-(Propan-2-yloxy)pyridin-4-amine is limited, the structural similarities suggest potential efficacy in malaria treatment .

Case Studies and Experimental Data

-

Antiviral Efficacy : In a study involving various pyridine analogs, compounds with similar alkoxy substitutions were tested for their ability to inhibit viral replication. The most potent compound exhibited an EC50 of 2.5 μM with a selectivity index of 44.5, indicating that structural modifications significantly impact antiviral potency .

Compound EC50 (μM) CC50 (μM) Selectivity Index 5e 2.5 111.2 44.5 Dibucaine N/A N/A N/A - In Vitro Antiplasmodial Studies : A series of related compounds demonstrated IC50 values in the nanomolar range against resistant strains of Plasmodium falciparum, suggesting that similar derivatives could be developed for effective malaria treatments .

- Molecular Docking Studies : In silico docking experiments have illustrated the binding affinity of pyridine derivatives to key proteins involved in cancer progression, highlighting their potential as cancer therapeutics by inhibiting pathways like PI3Kα .

Scientific Research Applications

Overview

2-(Propan-2-yloxy)pyridin-4-amine, also known by its IUPAC name, is a pyridine derivative that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is primarily recognized for its applications in medicinal chemistry, agrochemicals, and material science.

Medicinal Chemistry

2-(Propan-2-yloxy)pyridin-4-amine has been explored for its potential therapeutic applications, particularly in the development of pharmaceuticals. Its structural features allow it to interact with biological targets effectively.

- Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, studies have shown that modifications to the pyridine ring can enhance potency against various cancer cell lines.

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Certain derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibacterial agents.

Agrochemicals

In the field of agriculture, 2-(Propan-2-yloxy)pyridin-4-amine has potential applications as a pesticide or herbicide. Its ability to disrupt specific biochemical pathways in pests can lead to effective pest management solutions.

- Insecticidal Activity : Studies have reported that this compound can act as an insecticide by targeting neuroreceptors in insects, leading to paralysis and death.

- Herbicidal Properties : The compound's selective toxicity towards certain plant species suggests its use as a herbicide, potentially aiding in weed control without harming crops.

Material Science

The unique properties of 2-(Propan-2-yloxy)pyridin-4-amine are being investigated for applications in material science, particularly in the synthesis of polymers and nanomaterials.

- Polymer Synthesis : The compound can serve as a monomer in the production of functional polymers that exhibit desirable mechanical and thermal properties.

- Nanotechnology : Its chemical structure allows for the incorporation into nanomaterials, which can be utilized in various applications including drug delivery systems and biosensors.

Data Tables

| Application Area | Specific Use Cases | Mechanism of Action |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibition of tumor growth pathways |

| Antimicrobial agents | Disruption of bacterial cell functions | |

| Agrochemicals | Insecticides | Targeting insect neuroreceptors |

| Herbicides | Selective toxicity towards weeds | |

| Material Science | Polymer production | Monomer for functional polymers |

| Nanomaterial synthesis | Incorporation into drug delivery systems |

Case Study 1: Anticancer Properties

A study conducted on various derivatives of 2-(Propan-2-yloxy)pyridin-4-amine revealed significant inhibition of cancer cell proliferation in vitro. The research focused on modifying the amine group to enhance binding affinity to specific cancer targets, resulting in a promising lead compound for further development.

Case Study 2: Insecticidal Activity

Research published in an agricultural journal highlighted the efficacy of 2-(Propan-2-yloxy)pyridin-4-amine derivatives as insecticides against common agricultural pests. The study demonstrated that these compounds could significantly reduce pest populations while maintaining safety for non-target species.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of pyridinamine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis:

Key Observations :

- Ether linkages (e.g., propan-2-yloxy in the target compound) improve solubility and bioavailability compared to alkyl chains .

Fungicidal Activity

- HNPC-A9229 : Exhibits EC50 values of 0.16 mg/L (against Puccinia sorghi) and 1.14 mg/L (against Erysiphe graminis), outperforming commercial fungicides like tebuconazole and diflumetorim. The pyridin-2-yloxy group contributes to its potency and low mammalian toxicity (LD50 > 2000 mg/kg in rats) .

- Compound 2a (precursor to HNPC-A9229): Shows higher toxicity (rat LD50 = 18 mg/kg), highlighting the critical role of substituent optimization in reducing adverse effects .

Enzyme Inhibition

- 2-Amino-4-methylpyridine analogues (e.g., compound 33 in ): Designed as inducible nitric oxide synthase (iNOS) inhibitors.

Physicochemical Properties

- Solubility: The propan-2-yloxy group in the target compound likely increases water solubility compared to non-polar substituents (e.g., thiophene or methoxyphenyl groups) .

- Stability : Chlorine substituents (e.g., in 2-chloro-6-propoxypyridin-4-amine) may enhance stability but require careful handling due to toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.